molecular formula C16H14N2O3S B15162112 N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide CAS No. 827624-88-4

N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide

Cat. No.: B15162112
CAS No.: 827624-88-4
M. Wt: 314.4 g/mol
InChI Key: YOWLLWHEODKATK-UHFFFAOYSA-N
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Description

N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide typically involves the reaction of 4-methylbenzene-1-sulfonyl chloride with 1H-indole-2-carboxamide. The reaction is usually carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of sulfonamide derivatives with different functional groups.

Scientific Research Applications

N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antibacterial or antifungal effects. The sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorobenzene-1-sulfonyl)-1H-indole-2-carboxamide
  • N-(4-Chlorobenzene-1-sulfonyl)-1H-indole-2-carboxamide
  • N-(4-Bromobenzene-1-sulfonyl)-1H-indole-2-carboxamide

Uniqueness

N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .

Biological Activity

N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide is an indole derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, supported by recent research findings.

Chemical Structure and Synthesis

The compound belongs to a class of N-arylsulfonyl indoles, which are characterized by the presence of a sulfonyl group attached to an indole moiety. The synthesis typically involves the reaction of indole-2-carboxylic acid derivatives with sulfonyl chlorides under basic conditions. This structural modification is crucial as it influences the biological properties of the resultant compounds.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. In a study assessing the antimicrobial efficacy of several indole derivatives, this compound demonstrated selective activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL
Salmonella enterica64 μg/mL

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through in vitro assays measuring its effect on pro-inflammatory cytokines such as TNF-α. The compound exhibited notable inhibition of COX-2 and 5-LOX enzymes, which are pivotal in the inflammatory response .

Table 2: Inhibition of COX Enzymes by this compound

EnzymeInhibition Percentage (%)
COX-145%
COX-270%
5-LOX60%

These findings suggest that this compound may serve as a promising candidate for the development of anti-inflammatory drugs.

3. Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The results indicated that the compound possesses moderate antioxidant activity, which could contribute to its overall therapeutic profile .

Table 3: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)
This compound52%
Ascorbic Acid90%

Case Studies and Research Findings

Recent studies have highlighted the multi-target potential of indole derivatives like this compound in treating complex diseases such as cancer and infections caused by resistant bacterial strains. For instance, a study demonstrated that this compound inhibited biofilm formation in Staphylococcus epidermidis, suggesting its potential in combating biofilm-associated infections .

Properties

CAS No.

827624-88-4

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

N-(4-methylphenyl)sulfonyl-1H-indole-2-carboxamide

InChI

InChI=1S/C16H14N2O3S/c1-11-6-8-13(9-7-11)22(20,21)18-16(19)15-10-12-4-2-3-5-14(12)17-15/h2-10,17H,1H3,(H,18,19)

InChI Key

YOWLLWHEODKATK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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